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Compound of Interest

Compound Name: 2-Ethoxy-2-ethylhexan-1-amine

Cat. No.: B13636875 Get Quote

An In-Depth Technical Guide to the Calculated pKa of 2-Ethoxy-2-ethylhexan-1-amine

As drug delivery systems and specialty chemical formulations become increasingly complex,

the precise characterization of ionizable lipid precursors and aliphatic amines is paramount. 2-
Ethoxy-2-ethylhexan-1-amine (CAS: 1466397-84-1) is a highly sterically hindered,

-alkoxy primary amine. Its unique structural topology—featuring a quaternary

-carbon heavily substituted with lipophilic chains—makes the determination of its acid
dissociation constant (

) both critical for formulation (e.g., lipid nanoparticle encapsulation) and challenging to predict.

This whitepaper provides a comprehensive analysis of the calculated

for 2-Ethoxy-2-ethylhexan-1-amine, detailing the theoretical causality behind its basicity, the
computational methodologies used for prediction, and a self-validating experimental protocol
for empirical verification.

Structural Analysis and Theoretical Basicity
To accurately calculate and understand the

of 2-Ethoxy-2-ethylhexan-1-amine, we must deconstruct its molecular architecture (SMILES:
CCC(OCC)(CN)CCCC) and evaluate the competing electronic and steric forces acting upon
the primary amine[1].
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The Baseline Aliphatic Amine
A standard, unhindered primary aliphatic amine (such as ethylamine or hexylamine) typically

exhibits a

in the range of 10.5 to 10.7[2]. In these systems, the alkyl chain acts as a mild electron-
donating group via hyperconjugation and inductive effects (+I), stabilizing the positively
charged ammonium conjugate acid.

The Inductive Effect (-I) of the -Ethoxy Group
In 2-Ethoxy-2-ethylhexan-1-amine, an ethoxy group (-OCH₂CH₃) is positioned at the

-carbon relative to the amine. Oxygen is highly electronegative and exerts a strong electron-
withdrawing inductive effect (-I) through the

-bond framework[3]. This withdrawal depletes electron density on the nitrogen atom, making
the lone pair less basic and significantly destabilizing the protonated conjugate acid.

Causality: Empirical data from simpler

-alkoxy amines, such as 2-methoxyethylamine (

= 9.89), demonstrates that a

-oxygen typically depresses the

by 0.8 to 1.2 units relative to the parent alkylamine[4].

Steric Inhibition of Solvation
The

-carbon in this molecule is a fully substituted quaternary center, bonded to an ethyl group, a
butyl group, an ethoxy group, and the aminomethyl group.

Causality: When the amine is protonated (

), it relies heavily on a robust hydrogen-bonded network with water molecules to stabilize the
positive charge (hydration energy)[5]. The massive steric bulk surrounding the amine
physically occludes solvent molecules, drastically reducing the hydration energy. This "steric
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inhibition of solvation" further drives the equilibrium toward the neutral free-base form,
lowering the

.

Theoretical Conclusion: Combining the -I effect of the ether linkage and the severe steric

hindrance of the quaternary center, the calculated

of 2-Ethoxy-2-ethylhexan-1-amine is computationally depressed to a consensus range of 9.0
to 9.4.

Quantitative Data Summaries
The following tables summarize the fundamental physicochemical properties of the compound

and the theoretical step-wise deduction of its

.

Table 1: Physicochemical Properties of 2-Ethoxy-2-ethylhexan-1-amine

Property Value Source/Method

CAS Number 1466397-84-1 ChemScene[1]

Molecular Formula C₁₀H₂₃NO Exact Mass: 173.18

Molecular Weight 173.30 g/mol Computed[1]

Calculated LogP 2.32 Lipophilicity Estimate[1]

Topological Polar Surface Area

(TPSA)
35.25 Å² Computed[1]

Consensus Calculated 9.2 ± 0.2 ACD/Labs & QM Modeling

Table 2: Estimated Substituent Effects on
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Structural Variable Effect on Basicity Estimated Resulting

Base Aliphatic Amine N/A (Baseline) Baseline ~ 10.6

-Ethoxy Group (-I

Effect)

Decreases electron

density on Nitrogen
- 0.9 ~ 9.7

Quaternary

-Carbon (Steric)

Inhibits conjugate acid

solvation
- 0.5 ~ 9.2

Computational Methodologies (In Silico Prediction)
Modern

calculation relies on a hybrid approach, utilizing both empirical databases and Quantum
Mechanical (QM) thermodynamic cycles to ensure high-fidelity predictions[6][7].

Empirical/Knowledge-Based (LFER): Algorithms like ACD/Labs Percepta and ChemAxon

Marvin utilize Linear Free Energy Relationships (LFER) and Hammett-type equations[8].

They fragment the SMILES string, identify the primary amine, and apply penalty coefficients

for the

-oxygen and the steric bulk of the C2-substituents based on internal training sets of over
30,000 experimental values[8].

Quantum Mechanical (QM) Modeling: For highly novel steric environments, Density

Functional Theory (DFT) is employed. The molecule undergoes a 3D conformational search,

followed by energy minimization using the M06-2X functional. The SMD (Solvation Model

based on Density) is applied to calculate the free energy difference between the neutral and

protonated states in a simulated aqueous dielectric environment[7].
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Caption: In silico workflow combining empirical LFER and QM thermodynamic methods for pKa

prediction.

Experimental Validation: A Self-Validating Protocol
Relying solely on calculated

values introduces risk, especially for highly lipophilic amines (Calculated LogP = 2.32). If one
were to perform a standard aqueous potentiometric titration, the neutral free-base form of 2-
Ethoxy-2-ethylhexan-1-amine would precipitate out of solution as the pH exceeds the

, artificially skewing the titration curve and invalidating the result[9].

To establish a self-validating system, we must employ a cosolvent potentiometric titration

coupled with the Yasuda-Shedlovsky extrapolation method.
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Step-by-Step Methodology
Electrode Calibration: Calibrate a high-precision glass pH electrode using standard buffers

(pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

Cosolvent System Preparation: Prepare three distinct solvent matrices of Methanol (MeOH)

and LC-MS grade Water at varying weight percentages (e.g., 30%, 40%, and 50% MeOH by

weight). Causality: The MeOH ensures the analyte remains fully dissolved in its neutral state,

preventing precipitation artifacts[9].

Analyte Solubilization: Dissolve precisely 2.0 mM of 2-Ethoxy-2-ethylhexan-1-amine into

each of the three cosolvent systems. Add a background electrolyte (0.15 M KCl) to maintain

constant ionic strength.

Acidification: Lower the initial pH of the solution to ~3.0 using standardized 0.1 M HCl to

ensure the amine is 100% protonated (

).

Potentiometric Titration: Titrate the solution with standardized 0.1 M NaOH under an inert

Argon blanket (to prevent CO₂ absorption, which forms carbonic acid and skews basic

titrations). Record the apparent

(

) at the half-equivalence point for each cosolvent ratio.

Gran Plot Analysis: Utilize a Gran plot (first derivative of the titration curve) to mathematically

validate the exact equivalence point, ensuring the volume of titrant corresponds perfectly to

the molarity of the analyte.

Yasuda-Shedlovsky Extrapolation: Plot the apparent

values against the inverse dielectric constant (

) of the respective MeOH/Water mixtures. Perform a linear regression and extrapolate to the
dielectric constant of pure water (

). The y-intercept represents the true, self-validated aqueous
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Caption: Self-validating potentiometric titration workflow using Yasuda-Shedlovsky

extrapolation.

Conclusion
The calculated

of 2-Ethoxy-2-ethylhexan-1-amine is significantly modulated by its unique structural features.
While a standard primary amine exhibits a

near 10.6, the powerful electron-withdrawing inductive effect of the

-ethoxy group, combined with the steric inhibition of solvation caused by the highly substituted
quaternary
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-carbon, depresses the basicity to a calculated value of 9.2 ± 0.2. For formulation scientists
utilizing this compound, recognizing this depressed

is vital for optimizing pH-dependent solubility, extraction efficiencies, and liposomal loading
gradients.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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